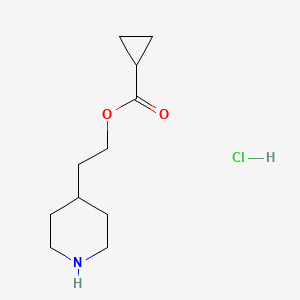
(2,4,6-Tribromophenyl)hydrazine hydrochloride
Vue d'ensemble
Description
“(2,4,6-Tribromophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1227185-81-0 . It has a molecular weight of 381.29 and its molecular formula is C6H6Br3ClN2 . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “(2,4,6-Tribromophenyl)hydrazine hydrochloride” is 1S/C6H5Br3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(2,4,6-Tribromophenyl)hydrazine hydrochloride” is a powder that is stored at 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Energetic Materials : (2,4,6-Tribromophenyl)hydrazine hydrochloride is used in the synthesis of high-performance energetic materials. It acts as a precursor in the synthesis of hexanitrazobenzene, a key compound in this field. This process involves the condensation of picryl chloride with hydrazine hydrate, showcasing its role in creating compounds with superior energetic properties (Badgujar et al., 2009).
Detection of Hydrazine in Biological and Environmental Samples : The compound is instrumental in developing sensitive fluorescent probes for detecting hydrazine (N2H4) in various samples. This is crucial due to hydrazine's high toxicity and widespread use in industries. These probes, such as DDPB, are designed for ratiometric fluorescence imaging and can detect hydrazine in water systems and living cells (Zhu et al., 2019).
Anti-Lipase and Anti-Urease Activities : Research has explored the synthesis of novel 1,2,4‐Triazole derivatives using (2,4,6-Tribromophenyl)hydrazine hydrochloride and its derivatives. These compounds have shown significant anti-lipase and anti-urease activities, indicating potential therapeutic applications (Bekircan et al., 2014).
Detection of Hydrazine in Live Cells : The compound is also used in designing probes for the detection of hydrazine in live cells. Such probes can enable real-time monitoring of hydrazine levels in biological samples, aiding in studies related to its toxicological impacts (Goswami et al., 2013).
Antineoplastic Agents : Derivatives of (2,4,6-Tribromophenyl)hydrazine hydrochloride have been synthesized and evaluated for their antineoplastic activity. These compounds have shown promising results against various forms of leukemia and solid tumors in experimental models (Shyam et al., 1993).
Stable Radicals Synthesis : The compound is used in the synthesis of stable radicals through the substitution of chlorine atoms. This has applications in chemical research, especially in studying the chemical, spectroscopic, and magnetic properties of these radicals (Bretschneider & Wallenfels, 1968).
Voltammetric Detection of Water Pollutants : It plays a role in the development of sensors for the voltammetric determination of hydrazine and other water pollutants. Such sensors can accurately detect and measure these contaminants, contributing to environmental safety and public health (Tahernejad-Javazmi et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
(2,4,6-tribromophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLSGOIRKZENEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NN)Br)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Tribromophenyl)hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



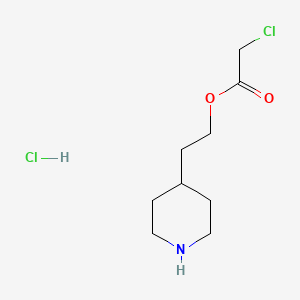
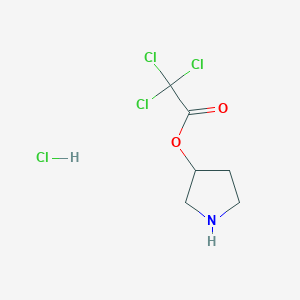
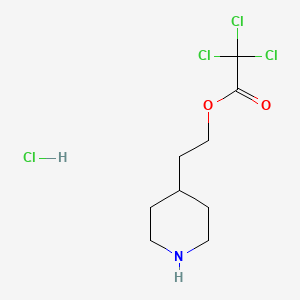
![4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442843.png)
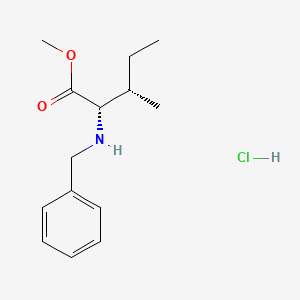
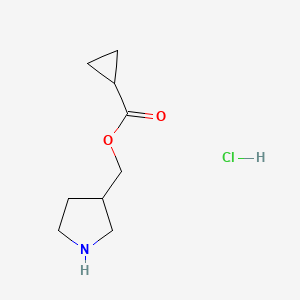
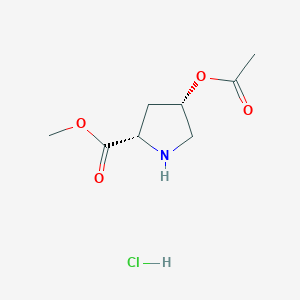
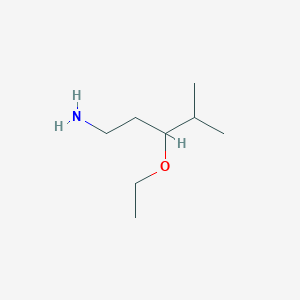
![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)


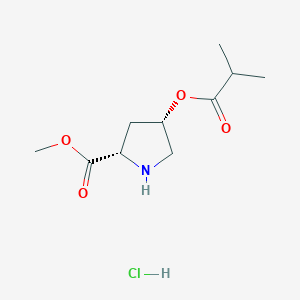
![4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442861.png)
